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Compound of Interest

Compound Name: Decarine

Cat. No.: B1680282

This technical guide provides a comprehensive overview of the core physicochemical
properties of Decarine, a benzophenanthridine alkaloid. The information is intended for
researchers, scientists, and professionals in drug development, offering a consolidated
resource for understanding the compound's fundamental characteristics. While experimental
data for some properties of Decarine are limited, this guide combines available information
with well-established experimental protocols and predicted values to offer a thorough profile.

Chemical and Physical Properties

Decarine, with the molecular formula C1oH13NO4 and a molecular weight of 319.31 g/mol ,
presents as a yellow powder. It is a natural product found in plants of the Zanthoxylum genus.
[1] Key physicochemical properties are summarized in the table below. It is important to note
that several of these values are predicted through computational models and await
experimental verification.
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Property Value Source
Molecular Formula C19H13NOa PubChem
Molecular Weight 319.31 g/mol PubChem
Appearance Yellow powder BOC Sciences[1]
Melting Point 243-244.5 °C BOC Sciences[1]

Boiling Point (Predicted)

588.0 £45.0 °C

BOC Sciences[1]

Density (Predicted)

1.460 + 0.06 g/cm?3

BOC Sciences[1]

pKa (Predicted)

8.72+0.20

BOC Sciences[1]

LogP (Predicted)

4.1

PubChem

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below.

These protocols are standard in pharmaceutical sciences and can be applied to Decarine for

experimental validation.

Determination of pKa by UV-Visible Spectroscopy

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a

molecule at different pH values, which in turn affects its solubility, permeability, and biological

activity. A common method for pKa determination is UV-Visible Spectroscopy.

Methodology:

o Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g.,

pH 2 to 12) are prepared.

o Preparation of Decarine Stock Solution: A stock solution of Decarine is prepared in a

suitable solvent (e.g., methanol or DMSO).

o Sample Preparation: Aliquots of the Decarine stock solution are added to each buffer

solution to a final constant concentration.
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e UV-Vis Analysis: The UV-Vis spectrum of each solution is recorded over a relevant

wavelength range.

o Data Analysis: The absorbance at a specific wavelength where the ionized and non-ionized
forms of Decarine have different absorbances is plotted against pH. The pKa is determined
from the inflection point of the resulting sigmoidal curve.

Workflow for pKa Determination by UV-Visible Spectroscopy

pKa Determination Workflow

Prepare Buffer Solutions (pH 2-12) Prepare Decarine Stock Solution

N

Mix Decarine with Buffers

Record UV-Vis Spectra

Plot Absorbance vs. pH

Determine pKa (Inflection Point)

Click to download full resolution via product page

Caption: Workflow for pKa determination using UV-Visible Spectroscopy.

Determination of Lipophilicity (LogP) by Shake-Flask
Method
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Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between
octanol and water, is a key determinant of a drug's pharmacokinetic properties, including
absorption, distribution, metabolism, and excretion (ADME).

Methodology:

o Preparation of Phases: 1-Octanol and water are mutually saturated by vigorous mixing
followed by separation.

» Preparation of Decarine Solution: A known concentration of Decarine is dissolved in one of
the phases (typically the one in which it is more soluble).

» Partitioning: Equal volumes of the octanol and water phases are mixed with the Decarine
solution in a flask and shaken until equilibrium is reached.

» Phase Separation: The mixture is centrifuged to ensure complete separation of the two
phases.

» Concentration Measurement: The concentration of Decarine in each phase is determined
using a suitable analytical method, such as High-Performance Liquid Chromatography
(HPLC) with UV detection.

o Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the
concentration of Decarine in the octanol phase to its concentration in the aqueous phase.
LogP is the logarithm of this value.

Workflow for LogP Determination by Shake-Flask Method
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LogP Determination Workflow

Saturate Octanol and Water

:
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Measure Decarine Concentration (HPLC)

Calculate LogP

Click to download full resolution via product page

Caption: Workflow for LogP determination using the shake-flask method.

Stability Assessment by Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug
substance and to identify potential degradation products. These studies involve subjecting the
compound to stress conditions more severe than accelerated stability testing.

Methodology:

» Stress Conditions: Decarine is subjected to various stress conditions, including:
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[e]

Acidic Hydrolysis: 0.1 M HCI at elevated temperature (e.g., 60°C).

(¢]

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

[¢]

Oxidative Degradation: 3% H202 at room temperature.

[¢]

Thermal Degradation: Dry heat (e.g., 80°C).

[e]

Photodegradation: Exposure to UV and visible light.

o Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

o Sample Analysis: The stressed samples are analyzed by a stability-indicating HPLC method
to separate Decarine from its degradation products.

o Data Evaluation: The percentage of degradation is calculated, and the degradation products
are characterized, often using mass spectrometry (LC-MS).

Workflow for Forced Degradation Study
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Forced Degradation Workflow
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Caption: Workflow for conducting forced degradation studies.

Biological Activity and Potential Signhaling Pathways

Decarine, as a benzophenanthridine alkaloid, is expected to exhibit a range of biological
activities. Studies on related compounds suggest that Decarine may possess antimicrobial and
cytotoxic properties. The planar structure of benzophenanthridine alkaloids allows them to
intercalate with DNA, which can lead to the inhibition of DNA replication and transcription,
ultimately inducing apoptosis in cancer cells.
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While a specific signaling pathway for Decarine has not been definitively elucidated, the
cytotoxic effects of related benzophenanthridine alkaloids are often associated with the
induction of apoptosis through both intrinsic and extrinsic pathways. This can involve the
activation of caspases, modulation of Bcl-2 family proteins, and the generation of reactive
oxygen species (ROS).

Potential Cytotoxicity Signaling Pathway for Decarine

Inferred Apoptotic Pathway
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Click to download full resolution via product page

Caption: Inferred signaling pathway for Decarine-induced cytotoxicity.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties
of Decarine. While there is a need for more extensive experimental data to validate the
predicted values and to fully characterize its behavior, the information and protocols presented
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here serve as a valuable resource for guiding further research and development efforts
involving this promising natural product. The elucidation of its precise mechanism of action and
a comprehensive stability profile will be crucial for unlocking its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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